methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate
Overview
Description
Methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two bromine atoms at positions 5 and 7, an acetyl group at position 2, and a carboxylate ester group at position 6. It has a molecular formula of C11H8Br2N2O3 and a molecular weight of 376 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate typically involves the following steps:
Bromination: The starting material, 2H-indazole, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acetylation: The dibromoindazole is then acetylated at position 2 using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylic acid.
Reduction: Formation of 2-acetyl-2H-indazole-6-carboxylate.
Substitution: Formation of 2-acetyl-5,7-diazido-2H-indazole-6-carboxylate or 2-acetyl-5,7-dithioureido-2H-indazole-6-carboxylate.
Scientific Research Applications
Methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atoms and acetyl group play crucial roles in binding to active sites of enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
- 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylic acid
- 2-acetyl-5,7-diazido-2H-indazole-6-carboxylate
- 2-acetyl-5,7-dithioureido-2H-indazole-6-carboxylate
Comparison: Methyl 2-acetyl-5,7-dibromo-2H-indazole-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-acetyl-5,7-dibromoindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O3/c1-5(16)15-4-6-3-7(12)8(11(17)18-2)9(13)10(6)14-15/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNCFXJNKJPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C(=C(C2=N1)Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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